3-chloro-N-(2,5-dimethylphenyl)-4-ethoxybenzamide
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Overview
Description
3-chloro-N-(2,5-dimethylphenyl)-4-ethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a dimethylphenyl group, and an ethoxy group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,5-dimethylphenyl)-4-ethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoic acid, 2,5-dimethylaniline, and ethyl alcohol.
Formation of Benzoyl Chloride: 3-chlorobenzoic acid is converted to 3-chlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The 3-chlorobenzoyl chloride is then reacted with 2,5-dimethylaniline in the presence of a base such as triethylamine to form 3-chloro-N-(2,5-dimethylphenyl)benzamide.
Ethoxylation: Finally, the benzamide is ethoxylated using ethyl alcohol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,5-dimethylphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Major Products
Substitution: Formation of N-substituted benzamides.
Oxidation: Formation of 3-chloro-N-(2,5-dimethylphenyl)-4-ethoxybenzoic acid.
Reduction: Formation of 3-chloro-N-(2,5-dimethylphenyl)-4-ethoxybenzylamine.
Scientific Research Applications
3-chloro-N-(2,5-dimethylphenyl)-4-ethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of its interactions with proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,5-dimethylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting downstream biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide
- 3-chloro-N-(2,5-dimethylphenyl)-4-hydroxybenzamide
- 3-chloro-N-(2,5-dimethylphenyl)-4-methylbenzamide
Uniqueness
3-chloro-N-(2,5-dimethylphenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or altered binding affinity to molecular targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-chloro-N-(2,5-dimethylphenyl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-4-21-16-8-7-13(10-14(16)18)17(20)19-15-9-11(2)5-6-12(15)3/h5-10H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAHFJLZAYGJMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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